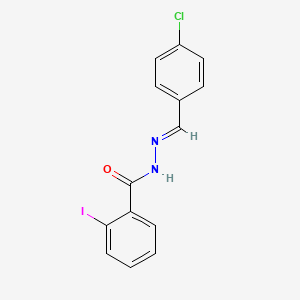

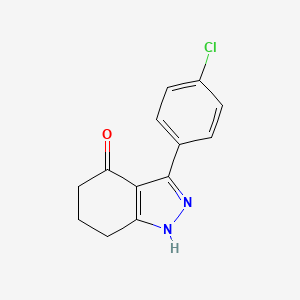

![molecular formula C19H19NO4 B5505736 2-[3-(1,3-benzodioxol-5-yl)propanoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5505736.png)

2-[3-(1,3-benzodioxol-5-yl)propanoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Tetrahydroisoquinoline derivatives can be synthesized through various chemical reactions, including condensation and cyclization processes. For example, one study discusses the synthesis of 4-benzylidene-2-((1-phenyl-3,4-dihydro isoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives from 1,2,3,4-tetrahydroisoquinoline, prepared from benzoic acid in a few steps, indicating a versatile approach to tetrahydroisoquinoline synthesis (Rao et al., 2020).

Molecular Structure Analysis

X-ray diffraction analysis and quantum-chemical calculations are common methods for analyzing the molecular structure of tetrahydroisoquinoline derivatives. These techniques provide detailed insights into the atomic arrangement and electronic structure of the molecules (Sokol et al., 2002).

Chemical Reactions and Properties

Tetrahydroisoquinoline derivatives undergo various chemical reactions, including nucleophilic addition and arylation. For instance, a study describes the facile synthesis of products through a simple nucleophilic addition reaction between aryl Grignard reagents and iminium cations generated in situ by DDQ oxidation of tetrahydroisoquinolines under mild conditions (Muramatsu et al., 2013).

Physical Properties Analysis

The synthesis and structural determination of tetrahydroisoquinoline derivatives involve advanced spectral data, such as 1H NMR, 13C NMR, and LCMS, which are crucial for understanding their physical properties. Elemental analysis further confirms the chemical structures and physical properties (Rao et al., 2020).

Chemical Properties Analysis

The chemical properties of tetrahydroisoquinoline derivatives, such as reactivity and stability, are often studied through their reactions and interaction with other chemical entities. The organocatalytic enantioselective Pictet-Spengler approach to synthesizing biologically relevant tetrahydroisoquinoline alkaloids demonstrates the utility of these compounds in complex chemical syntheses (Ruiz-Olalla et al., 2015).

Aplicaciones Científicas De Investigación

Therapeutic Applications in Cancer and CNS Disorders

1,2,3,4-Tetrahydroisoquinoline derivatives, including compounds structurally related to 2-[3-(1,3-Benzodioxol-5-yl)propanoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol, have garnered interest for their therapeutic potential across various medical fields. These compounds, recognized as "privileged scaffolds," have evolved from their initial association with neurotoxicity to being explored for their protective roles against Parkinsonism and anticancer properties. The FDA's approval of trabectedin for soft tissue sarcomas underscores the significance of these derivatives in anticancer drug discovery. Research has demonstrated their potential against a spectrum of diseases, including cancer, malaria, and central nervous system disorders, highlighting their versatility and the scope for novel drug development (Singh & Shah, 2017).

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives exhibit a wide range of biological activities that are pharmacologically significant. These compounds, sourced from the natural amino acid tyrosine, have been studied for their antimicrobial, antitumor, antidiabetic, and anti-inflammatory effects among others. This comprehensive review of isoquinoline derivatives underscores their potential in addressing a variety of health conditions, supporting further research into their use in modern therapeutics (Danao et al., 2021).

Role in Neurodegeneration and Neuromuscular Blockade Reversal

Compounds like MPP+ and its analogs, which share structural similarities with tetrahydroisoquinolines, act on mitochondria and have been associated with neurodegeneration, specifically in diseases like Parkinson's. These studies highlight the dual nature of these compounds, where their inhibitory effects on complex I of the electron transport chain can both induce and alleviate disease symptoms, depending on their specific characteristics and application (Kotake & Ohta, 2003).

Additionally, the development of novel neuromuscular blocking drugs and their reversal agents is an area of clinical pharmacology where tetrahydroisoquinoline derivatives may have implications. Research into compounds like gantacurium and CW002, which are related to this chemical class, has opened new avenues for safer and more effective management of neuromuscular blockade during anesthesia, demonstrating the potential for tetrahydroisoquinoline derivatives in enhancing clinical outcomes (Heerdt, Sunaga, & Savarese, 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-1-(4-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c21-16-11-20(10-14-3-1-2-4-15(14)16)19(22)8-6-13-5-7-17-18(9-13)24-12-23-17/h1-5,7,9,16,21H,6,8,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKCJQQWUHPQOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1C(=O)CCC3=CC4=C(C=C3)OCO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(1,3-Benzodioxol-5-yl)propanoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B5505654.png)

![1-(4-chlorophenyl)-4-[(3,5-difluoro-2-pyridinyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5505667.png)

![2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5505683.png)

![8-fluoro-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5505697.png)

![5-isobutyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5505715.png)

![6-({[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5505720.png)

![4-methyl-2-(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}phenoxy)pyrimidine](/img/structure/B5505734.png)

![N-1,3-benzodioxol-5-yl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5505740.png)

![(1S*,5R*)-3-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5505748.png)